molecular formula C14H15FN4O2S2 B2672087 N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 392297-35-7

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No. B2672087
CAS RN: 392297-35-7
M. Wt: 354.42
InChI Key: YCQCZFVUHZCSIT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also has an isobutyramide group and a fluorophenyl group, indicating the presence of fluorine, a halogen that often imparts unique properties to organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For instance, the presence of a fluorine atom could influence the compound’s stability and reactivity .

Scientific Research Applications

Anticancer and Neuroprotective Activities

N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have shown significant anticancer activity against various cancers, including those of the nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma. The effects include decreased cell division and inhibited cell migration, without affecting the viability of normal cells. Additionally, these compounds have demonstrated neuroprotective activities in neuronal cultures exposed to neurotoxic agents, suggesting their potential for treating neurological disorders (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Molecular Interactions and Structural Analysis

Studies on adamantane-1,3,4-thiadiazole hybrid derivatives, including those with halogen substitutions, have provided insights into the nature of non-covalent interactions through crystallographic analysis and quantum theory. These interactions are critical for the stabilization of molecular structures, indicating the significance of such compounds in the development of new drugs with enhanced efficacy and stability (El-Emam et al., 2020).

Antibacterial Potential

Fluorine-containing thiadiazolotriazinones have been synthesized and evaluated for their antibacterial activities, showing promise at low concentrations. This underscores the potential of thiadiazole derivatives in combating bacterial infections and highlights the role of fluorophenyl groups in enhancing biological activity (Holla, Bhat, & Shetty, 2003).

Spectroscopic and Theoretical Investigations

Spectroscopic and theoretical studies on 2-amino-1,3,4-thiadiazoles have identified dual fluorescence effects and specific molecular aggregation phenomena. These findings have implications for the development of fluorescence probes and pharmaceuticals, especially in the fields of biology and molecular medicine (Budziak et al., 2019).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of 1,3,4-thiadiazole derivatives have shown their potential as antibacterial and antifungal agents. This diverse application range emphasizes the therapeutic importance of thiadiazole derivatives in addressing a variety of pathogenic conditions (Ameen & Qasir, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions would depend on the intended applications of this compound. If it’s a pharmaceutical, further studies could involve in-depth biological testing and clinical trials. If it’s intended for use in materials science, studies could focus on its physical properties and potential uses .

properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S2/c1-8(2)12(21)17-13-18-19-14(23-13)22-7-11(20)16-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQCZFVUHZCSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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